Cas no 79161-91-4 (3-ThioMorpholinecarboxylic acid, Methyl ester, (R)-)
3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- Chemical and Physical Properties
Names and Identifiers
-
- 3-ThioMorpholinecarboxylic acid, Methyl ester, (R)-
- (R)-Thiomorpholine-3-carboxylic acid methyl ester
- Methyl (R)-thiomorpholine-3-carboxylate
- methyl (3r)-thiomorpholine-3-carboxylate
- SCHEMBL4571091
- 79161-91-4
- CYKUMLWZCRVBJA-YFKPBYRVSA-N
- TS-02152
- AKOS023797879
- (3R)-thiomorpholine-3-carboxylic acid methyl ester
-
- MDL: MFCD20661787
- Inchi: 1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
- InChI Key: CYKUMLWZCRVBJA-YFKPBYRVSA-N
- SMILES: S1CCN[C@H](C(=O)OC)C1
Computed Properties
- Exact Mass: 161.05104977g/mol
- Monoisotopic Mass: 161.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 63.6Ų
3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| eNovation Chemicals LLC | Y1127970-100mg |
(R)-Thiomorpholine-3-carboxylic acid methyl ester |
79161-91-4 | 95% | 100mg |
$305 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1127970-250mg |
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79161-91-4 | 95% | 250mg |
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| eNovation Chemicals LLC | Y1127970-500mg |
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79161-91-4 | 95% | 500mg |
$850 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1127970-1g |
(R)-Thiomorpholine-3-carboxylic acid methyl ester |
79161-91-4 | 95% | 1g |
$1585 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1127970-5g |
(R)-Thiomorpholine-3-carboxylic acid methyl ester |
79161-91-4 | 95% | 5g |
$5610 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1472836-100mg |
(R)-Thiomorpholine-3-carboxylic acid methyl ester |
79161-91-4 | 95% | 100mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1472836-250mg |
(R)-Thiomorpholine-3-carboxylic acid methyl ester |
79161-91-4 | 95% | 250mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1472836-500mg |
(R)-Thiomorpholine-3-carboxylic acid methyl ester |
79161-91-4 | 95% | 500mg |
$985 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1472836-1g |
(R)-Thiomorpholine-3-carboxylic acid methyl ester |
79161-91-4 | 95% | 1g |
$1545 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1472836-5g |
(R)-Thiomorpholine-3-carboxylic acid methyl ester |
79161-91-4 | 95% | 5g |
$5465 | 2024-07-28 |
3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 3-ThioMorpholinecarboxylic acid, Methyl ester, (R)-
Introduction to 3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- (CAS No. 79161-91-4)
The compound 3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- (CAS No. 79161-91-4) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This enantiomerically pure compound has garnered considerable attention due to its unique structural and functional properties, which make it a promising candidate for various therapeutic applications. The (R)-configuration of the morpholine ring system imparts distinct stereochemical characteristics that influence its biological activity, making it a subject of intense research interest.
3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- is structurally derived from morpholine, a heterocyclic compound known for its broad spectrum of biological activities. The introduction of a thioether linkage and the esterification of the carboxylic acid group further modify its pharmacophoric properties. This modification enhances the compound's solubility in both aqueous and organic solvents, facilitating its use in diverse formulations and delivery systems. The (R)-enantiomer specifically has been studied for its potential to interact with biological targets in a stereoselective manner, which is crucial for drug efficacy and safety.
In recent years, there has been growing interest in the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. 3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- exemplifies this trend, as it exhibits enhanced binding affinity and reduced side effects in preclinical studies. Researchers have leveraged computational modeling and high-throughput screening techniques to explore its interactions with enzymes and receptors relevant to neurological disorders, infectious diseases, and metabolic conditions.
One of the most compelling aspects of 3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- is its potential application in the treatment of neurological disorders. Studies have shown that morpholine derivatives can modulate neurotransmitter systems by interacting with specific receptors such as serotonin and dopamine receptors. The (R)-enantiomer has demonstrated particular promise in reducing inflammation and oxidative stress in neural tissues, which are key pathological mechanisms underlying conditions like Alzheimer's disease and Parkinson's disease. Preliminary clinical trials have indicated that derivatives of this compound may offer neuroprotective effects without significant off-target toxicity.
The synthesis of 3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- involves sophisticated organic transformations that require precise control over reaction conditions to ensure high enantiomeric purity. Advanced synthetic methodologies such as asymmetric hydrogenation and chiral resolution techniques have been employed to achieve this goal. These methods not only enhance yield but also minimize the formation of unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
The pharmacokinetic properties of 3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- have also been extensively studied. Unlike many traditional drugs that exhibit rapid metabolism or poor bioavailability, this compound has demonstrated favorable pharmacokinetic profiles in animal models. Its moderate half-life allows for prolonged therapeutic effects with less frequent dosing regimens. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.
Recent advances in drug delivery systems have further expanded the therapeutic potential of 3-ThioMorpholinecarboxylic acid, Methyl ester, (R)-. Nanoparticle-based formulations have been developed to enhance its solubility and target specificity while reducing systemic toxicity. These innovations hold promise for treating diseases that are currently difficult to manage with conventional therapies.
The environmental impact of pharmaceutical compounds is another critical consideration in modern drug development. 3-ThioMorpholinecarboxylic acid, Methyl ester, (R)- has been found to exhibit low environmental persistence under typical conditions due to its biodegradable nature. This characteristic aligns with global efforts to develop sustainable pharmaceuticals that minimize ecological harm while maintaining therapeutic efficacy.
In conclusion,3-ThioMorpholinecarboxylic acid,Methyl ester,(R)-(CAS No. 79161-91-4) represents a significant advancement in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features combined with favorable pharmacokinetic properties make it an attractive candidate for further clinical development. As research continues into its mechanisms of action and potential applications,this compound is poised to play a pivotal role in addressing some of the most challenging health issues faced by society today.
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